molecular formula C15H18O B14490679 4-(1-Phenylpropyl)cyclohex-2-en-1-one CAS No. 63574-57-2

4-(1-Phenylpropyl)cyclohex-2-en-1-one

Cat. No.: B14490679
CAS No.: 63574-57-2
M. Wt: 214.30 g/mol
InChI Key: ANDFZHSRYZYDSB-UHFFFAOYSA-N
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Description

4-(1-Phenylpropyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a phenylpropyl substituent at the 4-position of the cyclohexenone ring. The α,β-unsaturated ketone moiety in cyclohexenone derivatives is highly reactive, enabling participation in Michael additions, Diels-Alder reactions, and other cycloadditions. The phenylpropyl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions compared to simpler analogs .

Properties

CAS No.

63574-57-2

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4-(1-phenylpropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H18O/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-8,10,13,15H,2,9,11H2,1H3

InChI Key

ANDFZHSRYZYDSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of phenylpropyl-substituted cyclohexanone derivatives. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(1-Phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(1-Phenylpropyl)cyclohex-2-en-1-one, differing in substituents or ring systems. Key comparisons are outlined below:

Cyclohexanecarboxamide Derivatives ()

Compounds 2c and 2d are cyclohexanecarboxamide derivatives with bulky substituents:

  • 2c: Contains a 4-tert-butylcyclohexane group. Its melting point (79–82°C) suggests moderate crystallinity.
  • 2d: Features a 4-oxocyclohexane group. The ketone at the 4-position introduces additional polarity and conjugation, which may increase susceptibility to nucleophilic attack compared to the phenylpropyl-substituted cyclohexenone. Its lower melting point (56–59°C) reflects reduced molecular symmetry.

Heterocyclic Analogs (–3)

  • DP-1: 3-Hydroxy-2-(1-iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one includes a tetrahydropyran ring and an iminopropyl group. The hydroxyl and imine groups introduce hydrogen-bonding capacity, which is absent in the target compound. This structural difference may affect solubility and bioavailability.
  • DP-2: A tetrahydrobenzoxazolone derivative with a fused oxazole ring.

Key Insight : The absence of heteroatoms in this compound simplifies its synthetic route but limits polarity, which may influence its environmental persistence or pharmacokinetic properties .

Isopropyl and Methyl-Substituted Cyclohexenones (–6)

  • This compound’s physicochemical properties (e.g., boiling point) are expected to differ significantly.
  • FDB014552 (2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol) : Incorporates a hydroxyl group and a methyl-substituted cyclohexene ring. The hydroxyl group increases polarity, making this compound more water-soluble than this compound .

Key Insight : The phenylpropyl group in the target compound confers greater aromaticity and steric bulk, likely enhancing binding affinity in hydrophobic environments (e.g., enzyme active sites) compared to aliphatic substituents .

Comparative Data Table

Compound Name Substituent/Ring System Melting Point (°C) Key Structural Feature
This compound 4-Phenylpropyl, cyclohexenone Not reported High lipophilicity, α,β-unsaturated ketone
2c () 4-tert-Butylcyclohexane 79–82 tert-Butyl group, carboxamide
2d () 4-Oxocyclohexane 56–59 Additional ketone, carboxamide
DP-1 () Tetrahydropyran, iminopropyl Not reported Hydroxyl and imine groups
FDB014727 () 4-Isopropyl Not reported Aliphatic substituent

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